Iadademstat, also known as ORY-1001, is a novel and highly selective inhibitor of lysine-specific demethylase 1, which is encoded by the KDM1A gene. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of acute myeloid leukemia and other malignancies characterized by aberrant expression of stemness factors like SOX2. Iadademstat has demonstrated significant preclinical antileukemic activity and is currently undergoing clinical trials to assess its safety and efficacy in humans.
Iadademstat is classified as a first-in-class lysine-specific demethylase 1 inhibitor. It was developed by Oryzon Genomics and is designed to target the enzymatic activity of lysine-specific demethylase 1, which plays a crucial role in epigenetic regulation by demethylating histone proteins. The compound's mechanism of action involves the disruption of the enzyme's function, leading to alterations in gene expression profiles associated with cancer progression.
The synthesis of iadademstat involves several chemical processes that ensure its potency and selectivity as an inhibitor. While specific synthetic routes are proprietary, general methods for synthesizing small molecule inhibitors typically include:
These methods collectively ensure that iadademstat maintains its desired pharmacological properties.
The molecular structure of iadademstat is characterized by its ability to bind selectively to the active site of lysine-specific demethylase 1. The compound exhibits a complex three-dimensional configuration that allows it to interact effectively with the enzyme's flavin adenine dinucleotide cofactor.
Data from docking studies indicate that iadademstat binds with high affinity (dissociation constant in the nanomolar range) at the active site of lysine-specific demethylase 1, disrupting its interaction with chromatin and co-repressors like RCOR1/CoREST .
Iadademstat primarily functions through competitive inhibition of lysine-specific demethylase 1. The key chemical reactions involved in its mechanism include:
These reactions are critical for understanding how iadademstat exerts its effects on cellular processes related to cancer cell differentiation and proliferation.
Iadademstat’s mechanism of action involves several steps:
This process has been shown to induce differentiation markers in acute myeloid leukemia cells, highlighting its potential as a therapeutic agent .
Iadademstat possesses several notable physical and chemical properties:
These properties are crucial for determining dosing regimens and ensuring effective delivery within clinical settings.
Iadademstat is primarily investigated for its applications in oncology:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: